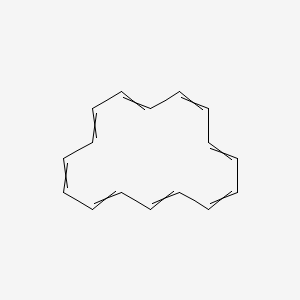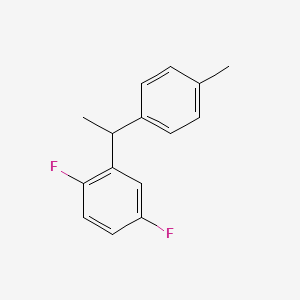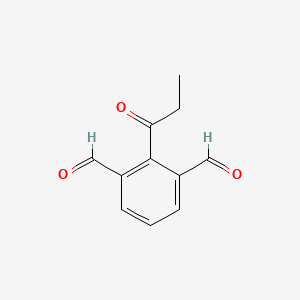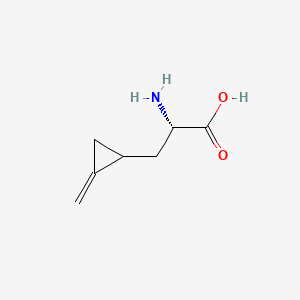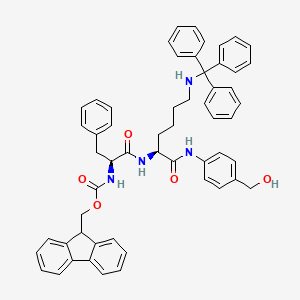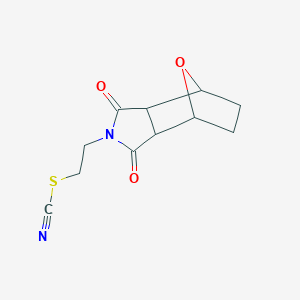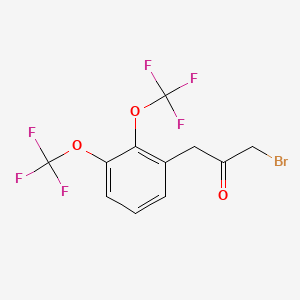
(+/-)-9alpha-hydroxy Hexahydrocannabinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-9alpha-hydroxy Hexahydrocannabinol is a semi-synthetic cannabinoid derived from the hydrogenation of tetrahydrocannabinol (THC).
Preparation Methods
The synthesis of (+/-)-9alpha-hydroxy Hexahydrocannabinol typically involves the cyclization of cannabidiol (CBD) followed by hydrogenation. The process begins with the acid-catalyzed intramolecular cyclization of CBD, yielding delta-8-tetrahydrocannabinol (delta-8-THC) as the primary product. This is then converted to hexahydrocannabinol through catalytic hydrogenation, using catalysts such as palladium on charcoal or Adams’ catalyst . Industrial production methods often involve large-scale hydrogenation processes to ensure the consistent production of the compound .
Chemical Reactions Analysis
(+/-)-9alpha-hydroxy Hexahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include hydroxylated and carboxylic acid derivatives .
Scientific Research Applications
(+/-)-9alpha-hydroxy Hexahydrocannabinol has a wide range of scientific research applications. In chemistry, it is used to study the effects of hydrogenation on cannabinoid structures. In biology and medicine, it is investigated for its potential therapeutic effects, including its interaction with the endocannabinoid system and its potential use in treating various conditions . In industry, it is used in the development of new cannabinoid-based products .
Mechanism of Action
The mechanism of action of (+/-)-9alpha-hydroxy Hexahydrocannabinol involves its interaction with the body’s endocannabinoid system. It binds to cannabinoid receptors CB1 and CB2, which are involved in regulating various physiological processes. This interaction can lead to various effects, including analgesic and anti-inflammatory properties .
Comparison with Similar Compounds
(+/-)-9alpha-hydroxy Hexahydrocannabinol is similar to other cannabinoids such as delta-9-tetrahydrocannabinol (delta-9-THC) and delta-8-tetrahydrocannabinol (delta-8-THC). it is unique due to its hydrogenated structure, which gives it different pharmacological properties. Other similar compounds include hexahydrocannabiphorol and dihydro-iso-tetrahydrocannabinol .
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C21H32O3/c1-5-6-7-8-14-11-17(22)19-15-13-21(4,23)10-9-16(15)20(2,3)24-18(19)12-14/h11-12,15-16,22-23H,5-10,13H2,1-4H3/t15-,16-,21+/m1/s1 |
InChI Key |
KSGRDIFQZVURIF-ZOCZFRKYSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@@](CC[C@H]3C(OC2=C1)(C)C)(C)O)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



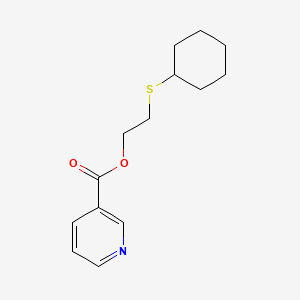
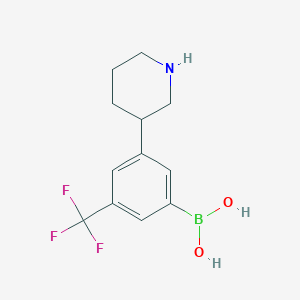

![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
![2-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B14075985.png)
